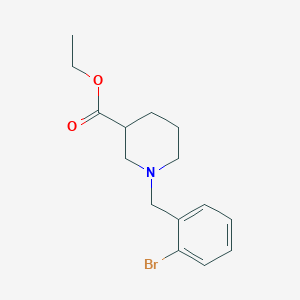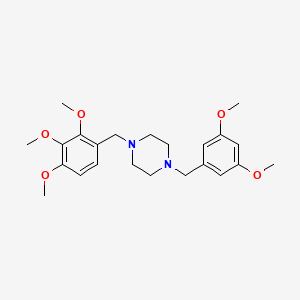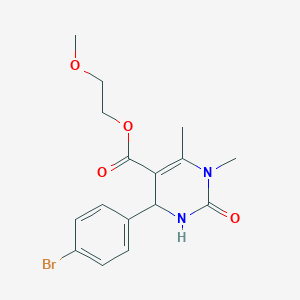
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as MBMP, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in 2003 by a group of researchers at Pfizer, who were investigating the potential of piperazine derivatives as a treatment for depression and anxiety. Since then, MBMP has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood and anxiety. By modulating the activity of these receptors, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate may be able to regulate serotonin levels in the brain and alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to reduce levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation and neurodegeneration.
実験室実験の利点と制限
One advantage of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is its high potency and selectivity for specific receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in long-term studies.
将来の方向性
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate and its effects on various neurotransmitter systems. Finally, the development of more stable analogues of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate could improve its utility as a research tool and potential therapeutic agent.
合成法
The synthesis of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst, followed by the addition of oxalic acid to form the oxalate salt. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
科学的研究の応用
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, leading to its investigation as a potential treatment for anxiety and depression in humans. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2;3-1(4)2(5)6/h3-6,16,18H,7-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQNNHFXKJVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)

![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)